molecular formula C11H11BrN2O2 B1417045 Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 2116195-54-9

Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No.: B1417045
CAS No.: 2116195-54-9
M. Wt: 283.12 g/mol
InChI Key: VABZZHYBVZKQPS-UHFFFAOYSA-N
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Description

Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate is a chemical compound with the molecular formula C11H11BrN2O2. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate can be synthesized through a chemodivergent approach involving the reaction of α-bromoketones with 2-aminopyridines. The reaction typically proceeds in ethyl acetate via a one-pot tandem cyclization/bromination process. The cyclization to form imidazo[1,2-a]pyridines is promoted by further bromination, and no base is needed .

Industrial Production Methods

the synthetic route mentioned above can be scaled up for industrial applications, considering the mild and metal-free reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate can be compared with other imidazo[1,2-a]pyridine derivatives:

    Ethyl (7-chloroimidazo[1,2-a]pyridin-2-yl)acetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl (7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate: Similar structure but with a fluorine atom instead of bromine.

    Ethyl (7-iodoimidazo[1,2-a]pyridin-2-yl)acetate: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the biological activities conferred by the bromine atom .

Properties

IUPAC Name

ethyl 2-(7-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-9-7-14-4-3-8(12)5-10(14)13-9/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABZZHYBVZKQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=CC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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